

Core Mechanism of Action: Nucleophilic Acyl Substitution

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Compound of Interest

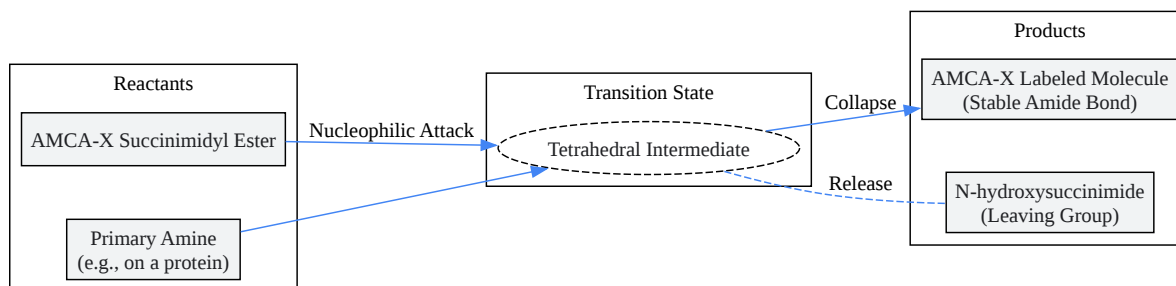
Compound Name: AMCA-X SE

Cat. No.: B15552252

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AMCA-X succinimidyl ester belongs to the class of amine-reactive fluorescent probes. Its utility is centered on the N-hydroxysuccinimide (NHS) ester functional group, which is one of the most common reactive groups for labeling proteins and other biomolecules.^[1] The fundamental reaction mechanism involves the nucleophilic acyl substitution of the NHS ester by a primary amine.^[2]

Primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of proteins, act as nucleophiles and attack the carbonyl carbon of the succinimidyl ester.^{[2][3][4]} This reaction leads to the formation of a stable, covalent amide bond between the AMCA-X fluorophore and the target biomolecule, with the concomitant release of N-hydroxysuccinimide (NHS) as a byproduct.^{[1][2]} This stable linkage is crucial for applications requiring robustly labeled conjugates.



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Caption: Covalent labeling via nucleophilic acyl substitution.

Experimental Considerations and Data Presentation

The efficiency of the labeling reaction is critically dependent on several factors, most notably pH. The reaction of NHS esters with amines is strongly pH-dependent.[5] At low pH, the primary amino groups are protonated and thus non-nucleophilic, inhibiting the reaction.[2] Conversely, at high pH, the rate of hydrolysis of the succinimidyl ester, a competing reaction where water acts as the nucleophile, increases significantly, leading to a reduction in labeling efficiency.[2][6][7] The optimal pH for labeling with NHS esters is generally between 7.2 and 9.0, with a pH of 8.3-8.5 often recommended.[2][3][5][8]

Buffers containing primary amines, such as Tris or glycine, are incompatible with this labeling chemistry as they will compete for reaction with the NHS ester.[1] Suitable buffers include phosphate, borate, or bicarbonate buffers.[1][5][6]

AMCA-X succinimidyl ester should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use, as it is moisture-sensitive.[1][5][9]

Quantitative Data Summary

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	~346-353 nm	The exact maximum can vary slightly depending on the solvent and conjugation state. [10] [11]
Emission Maximum (λ_{em})	~434-455 nm	The exact maximum can vary slightly depending on the solvent and conjugation state. [9] [10] [11]
Optimal pH for Labeling	7.2 - 9.0	pH 8.3-8.5 is frequently recommended for optimal reactivity and minimal hydrolysis. [2] [5] [8]
Recommended Molar Excess of Dye	5- to 20-fold	The optimal ratio should be determined empirically for each specific biomolecule. [2]
Reaction Time	1-4 hours at room temperature or overnight at 4°C	Incubation time can be adjusted based on the reactivity of the biomolecule. [2] [4] [5]
Solubility	Soluble in DMSO or DMF	Prepare stock solutions in anhydrous solvent immediately before use. [10]

Experimental Protocol: Labeling of Proteins

This protocol provides a general methodology for the covalent labeling of proteins with AMCA-X succinimidyl ester.

Materials

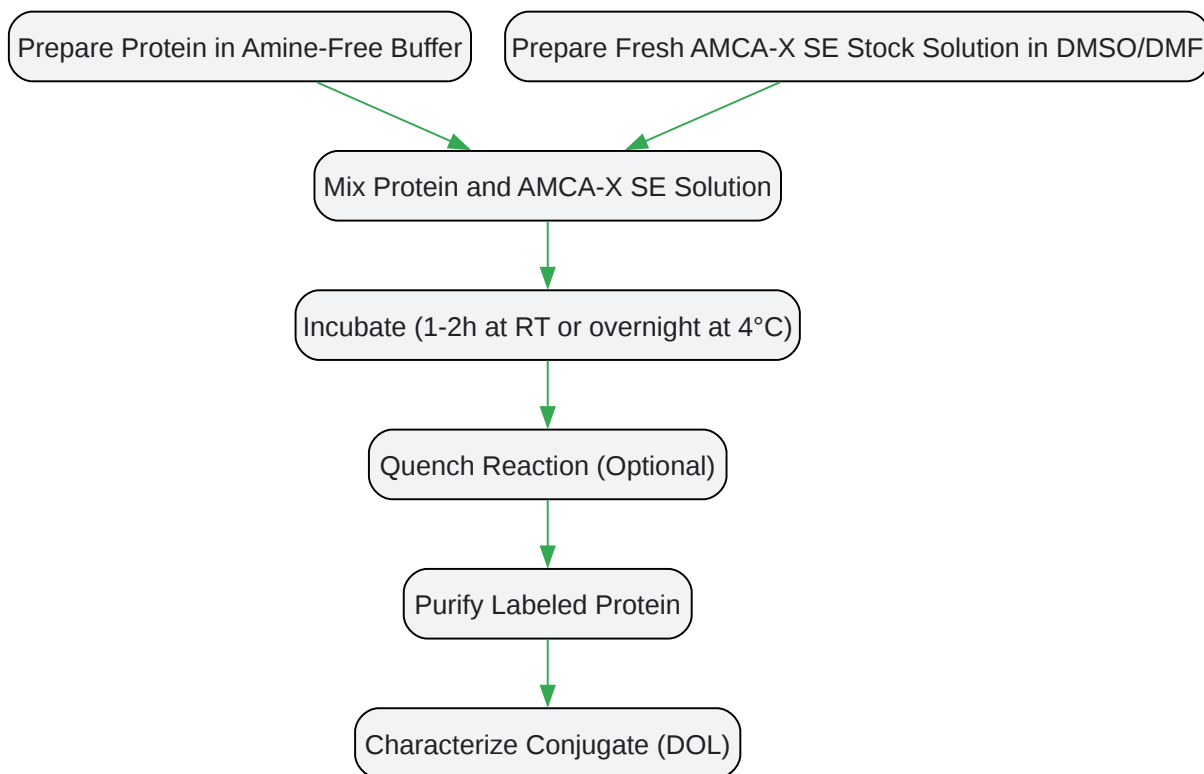
- Protein of interest

- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3; or 0.1 M phosphate buffer, pH 7.2-7.5)[1][5]
- AMCA-X succinimidyl ester
- Anhydrous DMSO or DMF[5]
- Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)

Procedure

- Protein Preparation:
 - Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[1][2]
 - If the protein is in a buffer containing primary amines, perform buffer exchange into the appropriate reaction buffer.[1]
- **AMCA-X SE** Stock Solution Preparation:
 - Allow the vial of AMCA-X succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.[1][9]
 - Immediately before use, dissolve the required amount of the dye in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL or 10 mM).[2][9]
- Labeling Reaction:
 - Add a 5- to 20-fold molar excess of the **AMCA-X SE** stock solution to the protein solution. [2] The optimal ratio may need to be determined experimentally.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
- Quenching the Reaction:

- (Optional but recommended) Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS ester.
- Purification of the Labeled Protein:
 - Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography or dialysis.[\[1\]](#)
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of AMCA-X (~350 nm).
 - Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.



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Caption: General workflow for protein labeling.

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